4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Description
4-(4-Methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a small-molecule benzamide derivative featuring a 1,3-thiazol-2-yl amine group and a 4-methoxypiperidin-1-yl substituent on the benzamide core.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-14-6-9-19(10-7-14)13-4-2-12(3-5-13)15(20)18-16-17-8-11-22-16/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPUWHZXWTMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxypiperidine Group: The methoxypiperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a methoxy-containing electrophile.
Coupling with Benzamide: The final step involves coupling the thiazole and methoxypiperidine intermediates with a benzamide derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxypiperidine group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be used to study the interaction with biological targets and to evaluate its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It can be employed as a tool compound to investigate biological pathways and mechanisms.
Industrial Chemistry: It may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypiperidine group may enhance its binding affinity to these targets, while the thiazole ring may contribute to its overall stability and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Attributes :
- Benzamide core : A common scaffold in medicinal chemistry, enabling interactions with hydrophobic pockets in target proteins.
- 4-Methoxypiperidin-1-yl substituent : The methoxy group may improve solubility, while the piperidine ring can influence conformational flexibility and target binding .
Comparison with Structural Analogs
Activity Against Kinase Pathways
Masitinib Mesylate (N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide) shares a thiazole-benzamide backbone and acts as a tyrosine kinase inhibitor targeting the c-KIT pathway. Compared to 4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide, masitinib’s pyridinyl-thiazole and methylpiperazinyl groups confer higher specificity for oncogenic kinases, whereas the methoxypiperidine moiety in the target compound may prioritize different pharmacokinetic properties (e.g., metabolic stability) .
Table 1: Kinase-Targeting Thiazole-Benzamides
Antimicrobial and Antimalarial Activity
Compounds like 2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (compound 3 from ) inhibit the Plasmodium falciparum Atg8-Atg3 interaction (critical for malaria parasite autophagy).
Table 2: Antimalarial Thiazole-Benzamides
Computational Binding and Molecular Interactions
F5254-0161 (N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide) exhibits a glide score of −6.41 against CIITA-I, a transcriptional regulator.
Biological Activity
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound classified as a benzamide. This compound features a methoxypiperidine moiety linked to a benzamide structure, alongside a thiazole ring. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide is , with a molecular weight of 319.41 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides.
- Attachment of the Methoxypiperidine Group : This group is introduced via nucleophilic substitution reactions with suitable electrophiles.
- Coupling with Benzamide : The final step involves forming an amide bond between the thiazole and methoxypiperidine intermediates and a benzamide derivative using coupling reagents such as EDCI or DCC.
The biological activity of 4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide primarily stems from its ability to interact with specific receptors or enzymes within biological systems. The methoxypiperidine moiety may enhance binding affinity to these targets, while the thiazole ring contributes to the compound's stability and bioavailability.
Pharmacological Applications
Research has indicated that this compound may have several pharmacological applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzamides containing thiazole rings exhibit significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain derivatives showed MIC values significantly lower than traditional antibiotics like vancomycin .
- Neuroprotective Effects : Compounds similar in structure have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease by modulating pathways associated with tauopathies .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that thiazole-containing benzamides exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's derivatives were tested for their minimum inhibitory concentrations (MICs), showing promising results against resistant strains .
- Neurodegenerative Disease Models : In vitro studies have indicated that compounds with a similar structural framework can inhibit the O-GlcNAcase (OGA) enzyme implicated in tau pathology, suggesting potential therapeutic benefits in tauopathies .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
